Sodium;3-hydroxycyclobutane-1-carboxylate
Description
Significance of the Cyclobutane (B1203170) Ring in Advanced Organic Synthesis
The cyclobutane ring is the second most strained saturated monocyclic alkane, which imparts unique chemical and physical properties to the molecules containing it. nih.gov This inherent ring strain results in a rigid, puckered conformation, unlike the more flexible larger cycloalkanes. pharmablock.com This conformational rigidity is a highly desirable trait in drug discovery and advanced organic synthesis. nih.govpharmablock.com By incorporating a cyclobutane moiety, chemists can restrict the number of possible conformations a molecule can adopt. nih.gov This can lead to enhanced binding affinity and selectivity for biological targets, as the molecule is pre-organized in a shape that complements the active site of a protein. nih.gov
Furthermore, the introduction of a cyclobutane ring can improve a compound's pharmacokinetic profile, including its metabolic stability. nih.govpharmablock.com The three-dimensional nature of the cyclobutane ring also allows for the precise spatial arrangement of functional groups, which is crucial for designing molecules with specific biological activities. nih.gov
Overview of 3-Hydroxycyclobutane-1-carboxylic Acid and Related Chemical Entities
3-Hydroxycyclobutane-1-carboxylic acid is a key derivative within the cyclobutane family. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes it a versatile building block in organic synthesis. These functional groups can be present in either a cis or trans orientation relative to each other on the cyclobutane ring, leading to different stereoisomers with distinct properties.
Sodium;3-hydroxycyclobutane-1-carboxylate is the sodium salt of this acid. The deprotonation of the carboxylic acid group to form the carboxylate anion (-COO⁻) and the presence of the sodium cation (Na⁺) generally increases the polarity and aqueous solubility of the compound compared to its parent acid. While specific research focusing solely on the sodium salt is limited, its chemical behavior and applications are intrinsically linked to the properties of the parent 3-hydroxycyclobutane-1-carboxylic acid.
Below is a table summarizing the key chemical properties of 3-hydroxycyclobutane-1-carboxylic acid:
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid |
| CAS Number | 194788-10-8 |
| SMILES | C1C(CC1O)C(=O)O |
| InChI Key | ZSHGVMYLGGANKU-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Historical Development of Cyclobutane Chemistry Relevant to Carboxylic Acid Derivatives
The synthesis of cyclobutane and its derivatives has been a long-standing challenge in organic chemistry. The first synthesis of cyclobutane itself was reported in 1907. wikipedia.org Early synthetic methods for cyclobutane carboxylic acids were often complex and low-yielding. ontosight.ai For instance, the synthesis of 1,3-cyclobutanedicarboxylic acid was fraught with errors and mistaken identities for many years, with many reported syntheses before 1950 being incorrect. okstate.edu
One of the traditional methods for preparing cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. wikipedia.org This dicarboxylic acid can be synthesized through the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis. orgsyn.org
Over the decades, significant advancements have been made in the synthesis of cyclobutane rings. Modern methods include [2+2] photocycloadditions, transition-metal-catalyzed cyclizations, and intramolecular ring-closure strategies. rsc.orgacs.org These newer techniques have made a wider variety of substituted cyclobutane carboxylic acids, including 3-hydroxycyclobutane-1-carboxylic acid, more accessible for research and development. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNGLUVGOVODP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 Hydroxycyclobutane 1 Carboxylic Acid Derivatives
Reactivity of the Hydroxyl Functionality
The secondary hydroxyl group in 3-hydroxycyclobutane-1-carboxylic acid exhibits typical reactions of an alcohol. Its reactivity can be influenced by the stereochemistry (cis/trans isomerism) relative to the carboxylic acid group. Standard transformations include oxidation, esterification, and conversion into a better leaving group for substitution reactions.
One of the primary reactions of the hydroxyl group is oxidation. For instance, oxidation using a strong oxidizing agent like the Jones reagent (chromium trioxide in sulfuric acid) can convert the secondary alcohol into a ketone, yielding 3-oxocyclobutanecarboxylic acid. unirioja.es This ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds. google.com
The hydroxyl group can also be protected to prevent it from interfering with reactions at the carboxylic acid site. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl) or benzyl (B1604629) ethers, can be employed. These groups can be selectively removed under specific conditions, for example, using fluoride (B91410) ions for silyl ethers or hydrogenation for benzyl ethers. unirioja.es
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that serves as a precursor to numerous other functionalities. Its chemistry is dominated by reactions at the carbonyl carbon. msu.edu
The most characteristic reaction of carboxylic acids and their derivatives is nucleophilic acyl substitution. youtube.com The mechanism generally involves two key steps: nucleophilic addition to the carbonyl carbon followed by elimination of a leaving group. msu.edu
For a carboxylic acid itself, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction typically requires activation. This can be achieved in two main ways:
Acid Catalysis : Protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile (like an alcohol). masterorganicchemistry.commasterorganicchemistry.com The hydroxyl group is ultimately eliminated as a water molecule, which is a much better leaving group. masterorganicchemistry.com
Conversion to a More Reactive Derivative : The carboxylic acid can be converted into a more reactive species, such as an acyl chloride or an acid anhydride. libretexts.orglibretexts.org In these derivatives, the chloride ion (Cl⁻) or carboxylate ion (RCOO⁻) are excellent leaving groups, allowing the reaction to proceed readily with a wide range of nucleophiles. For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acyl chloride. libretexts.org
The general mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negatively charged oxygen. The intermediate then collapses, reforming the C=O double bond and expelling the leaving group. youtube.com
The formation of esters and amides are classic examples of nucleophilic acyl substitution and are among the most important transformations of 3-hydroxycyclobutane-1-carboxylic acid.
Esterification: Esters are commonly prepared via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Intramolecular esterification can also occur if the molecule contains a hydroxyl group appropriately positioned, leading to the formation of a cyclic ester known as a lactone. masterorganicchemistry.com
Amide Formation: The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org While heating this salt to high temperatures (>100 °C) can drive off water and form the amide, this method is harsh and not always practical. libretexts.org
A more common and milder approach is to use a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orglibretexts.org The coupling agent activates the carboxylic acid by converting the -OH into a good leaving group (an O-acylisourea intermediate), which is then readily displaced by the amine nucleophile to form the amide bond. libretexts.orgyoutube.com
| Transformation | Reagents | Reaction Type | Notes |
|---|---|---|---|
| Carboxylic Acid → Ester | Alcohol (R'-OH), H₂SO₄ (catalyst) | Fischer Esterification | Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.com |
| Carboxylic Acid → Amide | Amine (R'-NH₂), DCC or EDC | DCC/EDC Coupling | Avoids formation of unreactive ammonium carboxylate salt; forms a stable urea (B33335) byproduct. libretexts.orglibretexts.org |
| Carboxylic Acid → Acyl Chloride | Thionyl Chloride (SOCl₂) | Acyl Halide Formation | Creates a highly reactive intermediate for subsequent reactions. libretexts.org |
The carboxyl group can be reduced to a primary alcohol. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required.
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation. msu.edumsu.edu The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a carboxylate salt and hydrogen gas, followed by reduction of the salt to the primary alcohol. libretexts.org
Another effective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). libretexts.org Borane is particularly useful as it selectively reduces carboxylic acids faster than many other functional groups, offering a degree of chemoselectivity that can be advantageous in complex molecules. libretexts.org Unlike LiAlH₄, borane typically does not reduce esters, amides, or nitriles under the same conditions. libretexts.org
| Reagent | Product | Selectivity and Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Highly reactive; reduces a wide range of carbonyl and other functional groups. msu.edu |
| Borane-Tetrahydrofuran (BH₃·THF) | Primary Alcohol | More selective for carboxylic acids over many other functional groups. libretexts.org |
Reactivity of Other Substituents on the Cyclobutane (B1203170) Ring
The introduction of other functional groups onto the cyclobutane ring of 3-hydroxycyclobutane-1-carboxylic acid creates derivatives with expanded chemical reactivity.
A cyano (-C≡N) group on the cyclobutane ring is a versatile synthetic handle. It can be considered a precursor to both carboxylic acids and amines. rsc.org
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. msu.edu For example, the synthesis of 3-oxocyclobutanecarboxylic acid can proceed from a 3,3-dicyanocyclobutanone precursor, where the cyano groups are hydrolyzed to carboxyl groups, one of which is subsequently removed via decarboxylation. google.com This transformation highlights the utility of the cyano group as a masked carboxylate.
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Platinum catalyst). msu.edulibretexts.org This reaction provides a direct route to aminomethyl-substituted cyclobutane derivatives.
The cyano group's electron-withdrawing nature also influences the reactivity of the cyclobutane ring. Furthermore, it can participate in more complex transformations, such as acting as a radical acceptor in cascade reactions or as a dienophile in certain cycloaddition reactions. rsc.orgnih.gov
C-H Functionalization Strategies on the Cyclobutane Core
The direct functionalization of carbon-hydrogen (C-H) bonds on the cyclobutane core represents a powerful strategy for the synthesis of complex molecules, offering an atom-economical alternative to traditional pre-functionalization approaches. baranlab.org However, the C-H bonds of a cyclobutane ring present unique challenges due to their increased 's' character and strength compared to those in unstrained alkanes. nih.gov Despite these hurdles, significant progress has been made, largely through the use of directing groups and transition metal catalysis.
A predominant strategy involves the use of a directing group attached to the cyclobutane scaffold, which positions a metal catalyst in proximity to a specific C-H bond, enabling its selective activation. acs.org Various directing groups, including carboxamides, native carboxylic acids, ketones, and tertiary alkylamines, have been successfully employed in palladium(II)-catalyzed C-H functionalization reactions. acs.orgchemrxiv.org For instance, the carboxylic acid group itself can act as a native directing group to guide the arylation of C-H bonds on the cyclobutane ring. nih.govnih.gov This approach is particularly challenging for cyclobutane carboxylic acids due to the rigidity of the small ring and the established preference for functionalization at the β-position. nih.gov However, specialized ligand development has enabled the selective C-H arylation at the γ-position, a significant advance in molecular editing of saturated carbocycles. nih.govnih.govresearchgate.net
Rhodium(II) catalysts have also emerged as highly effective for intermolecular C-H insertion reactions. nih.gov By modulating the ligand framework of the rhodium catalyst, it is possible to achieve remarkable control over regioselectivity, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov This catalyst-controlled approach circumvents the limitations of substrate-controlled methods that rely on directing groups and has expanded the accessible chemical space for cyclobutane derivatives. nih.gov Competition experiments have revealed that cyclobutane C-H bonds can be more reactive than their unstrained counterparts in these rhodium-catalyzed reactions, which may be attributed to greater steric exposure or hyperconjugative effects within the strained ring. nih.gov
The table below summarizes key strategies for C-H functionalization on the cyclobutane core.
| Catalyst System | Directing Group | Typical Reaction | Key Features |
| Palladium(II) | Carboxylic Acid, Amides, Amines | C-H Arylation, Olefination | Directs functionalization to specific positions (β or γ); Ligands can control selectivity. acs.orgacs.orgnih.gov |
| Rhodium(II) | None (Non-directed) | Carbene C-H Insertion | Catalyst controls regioselectivity (1,1- vs. 1,3-disubstitution); High stereoselectivity. nih.gov |
| Iridium | Carboxamide | C-H Borylation | Enables introduction of a versatile boronate group. chemrxiv.org |
These advanced C-H functionalization methods highlight the shift towards more efficient and selective syntheses, allowing for the late-stage modification of complex cyclobutane-containing molecules. baranlab.orgacs.org
Influence of Ring Strain on Cyclobutane Reactivity
The chemical reactivity of the cyclobutane ring is fundamentally governed by its significant ring strain. libretexts.org This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5° and from torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.orglibretexts.org Ring strain is a form of potential energy stored in the molecule, and its release can act as a powerful driving force for chemical reactions. wikipedia.orgnih.gov
In a hypothetical planar cyclobutane, the C-C-C bond angles would be 90°, a substantial deviation from 109.5°, leading to considerable angle strain. libretexts.orgwikipedia.org To alleviate the accompanying torsional strain that would result from all eight hydrogen atoms being fully eclipsed, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgmasterorganicchemistry.com This puckering slightly decreases the C-C-C bond angles to about 88°, thereby increasing angle strain, but it provides a significant reduction in torsional strain by moving the hydrogen atoms away from a perfectly eclipsed arrangement. libretexts.org
The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol, which is significantly higher than that of more stable rings like cyclopentane (B165970) (7.4 kcal/mol) and cyclohexane (B81311) (1.3 kcal/mol). wikipedia.org This inherent instability makes cyclobutanes more susceptible to ring-opening reactions compared to larger cycloalkanes. For example, under catalytic hydrogenation conditions that leave larger rings intact, the cyclobutane ring can be cleaved to form a saturated, open-chain hydrocarbon. pharmaguideline.com The activation enthalpy for the thermal decomposition of cyclobutane is significantly lower than that required for the dissociation of a C-C bond in a linear alkane, a direct consequence of the high ring strain energy that is partially released in the transition state. arxiv.org
The table below compares the strain energies of several cycloalkanes.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | 29.0 | 9.7 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 7.4 | 1.5 |
| Cyclohexane | 6 | 1.3 | 0.2 |
Data sourced from multiple chemistry resources. libretexts.orglibretexts.orgwikipedia.org
This stored energy not only facilitates ring-cleavage reactions but also influences the reactivity of the C-H bonds on the ring. As noted previously, the strained nature of the cyclobutane ring can render its C-H bonds unexpectedly reactive in certain catalytic C-H functionalization processes. nih.gov The release of strain is a key thermodynamic driving force, making the transition states for such reactions more accessible and accelerating reaction rates. wikipedia.orgpitt.edu Therefore, the ring strain of cyclobutane is not merely a measure of instability but a crucial factor that dictates its unique chemical behavior and synthetic utility.
Stereochemical Aspects and Conformational Analysis
Geometric Isomerism (Cis/Trans) of Cyclobutane-1-carboxylate Structures
Geometric isomerism in substituted cycloalkanes arises from the restricted rotation around the carbon-carbon single bonds of the ring, which prevents the interconversion of substituents from one face of the ring to the other. biosynth.comlibretexts.org For 1,3-disubstituted cyclobutanes like 3-hydroxycyclobutane-1-carboxylate, two geometric isomers exist: cis and trans.
The differentiation between cis and trans isomers is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the substituents affects the chemical shifts and coupling constants of the ring protons. For instance, the magnitude of the coupling constant between protons on C1 and C3 can provide insight into their relative orientation. X-ray crystallography can also definitively establish the cis/trans configuration in the solid state. mdpi.com
Table 1: Geometric Isomers of 3-Hydroxycyclobutane-1-carboxylate
| Isomer | Substituent Orientation |
|---|---|
| cis | Hydroxyl and Carboxylate groups on the same side of the ring. |
| trans | Hydroxyl and Carboxylate groups on opposite sides of the ring. |
Enantiomeric Forms and Chiral Cyclobutane (B1203170) Frameworks
Chirality in molecules originates from the absence of a plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. The stereochemical nature of 1,3-disubstituted cyclobutanes is directly dependent on their geometric configuration.
The cis-3-hydroxycyclobutane-1-carboxylate isomer possesses a plane of symmetry that bisects the molecule through the C1-C3 axis and the attached hydroxyl and carboxylate groups. Due to this internal symmetry, the molecule is superimposable on its mirror image and is therefore achiral, existing as a meso compound. chemistryschool.net
Conversely, the trans isomer lacks any plane of symmetry. The two substituents are on opposite sides of the ring, and no internal mirror plane can be drawn. chemistryschool.net Consequently, trans-3-hydroxycyclobutane-1-carboxylate is chiral and exists as a pair of enantiomers: (1R,3S)-3-hydroxycyclobutane-1-carboxylate and (1S,3R)-3-hydroxycyclobutane-1-carboxylate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The synthesis of the trans isomer typically results in a racemic mixture (an equal mixture of both enantiomers), which would require chiral resolution techniques to separate. tcichemicals.comresearchgate.net
Table 2: Chirality of 3-Hydroxycyclobutane-1-carboxylate Isomers
| Isomer | Presence of Symmetry Plane | Chirality | Stereoisomers |
|---|---|---|---|
| cis | Yes | Achiral (meso) | One meso compound |
| trans | No | Chiral | One pair of enantiomers |
Conformational Dynamics of Substituted Cyclobutanes
Unlike cyclopropane, which is necessarily planar, the cyclobutane ring is not flat. A planar cyclobutane would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and severe torsional strain from the eclipsing of all hydrogen atoms on adjacent carbons. youtube.com To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. youtube.comic.ac.uk In this conformation, one carbon atom is bent out of the plane of the other three, with a defined puckering angle. This puckered ring can undergo a rapid inversion process, where the out-of-plane carbon flips through the plane. ic.ac.uk
The presence of substituents on the ring influences the conformational preference. Substituents can occupy either pseudo-axial or pseudo-equatorial positions in the puckered ring. Generally, larger substituents prefer the more spacious equatorial positions to minimize steric hindrance.
For trans-1,3-disubstituted cyclobutanes, the most stable conformation is typically a puckered one where both substituents occupy pseudo-equatorial positions (diequatorial). For cis-1,3-disubstituted cyclobutanes, the puckered conformation forces one substituent into a pseudo-equatorial position and the other into a pseudo-axial position (axial-equatorial). The energy difference between the planar and puckered states for many cyclobutanes is small, often less than 1 kcal/mol. ic.ac.uk Interestingly, studies on cyclobutane-1,3-dicarboxylic acid have shown that the trans isomer is planar in the solid state (determined by X-ray analysis) but puckered in aqueous solution, while the cis isomer is puckered in the solid state. ic.ac.uk This highlights the subtle balance of forces and the influence of the physical state on the ring's conformation.
Theoretical and Experimental Conformational Analysis Techniques
The determination of the precise three-dimensional structure and conformational dynamics of molecules like sodium;3-hydroxycyclobutane-1-carboxylate relies on a combination of experimental and theoretical methods.
Experimental Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. Proton-proton (¹H-¹H) coupling constants are dependent on the dihedral angle between the protons, which can be related to the ring's puckering angle and the axial/equatorial orientation of substituents. nih.gov
X-ray Crystallography: This technique provides highly accurate information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the cyclobutane ring. nih.govfigshare.comnih.gov It has been used to definitively determine the structure of various substituted cyclobutane derivatives. mdpi.comrsc.org
Theoretical and Computational Techniques:
Computational Chemistry: Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to model the molecule and calculate its properties. nih.govfrontiersin.org These calculations can map the potential energy surface of the cyclobutane ring, identifying the lowest energy (most stable) conformations and the energy barriers for conformational changes like ring inversion. nih.govresearchgate.net Such studies are crucial for understanding the relative stabilities of different puckered forms and the influence of substituents on the ring's geometry. beilstein-journals.orgmdpi.com
A synergistic approach, combining experimental data with high-level computational analysis, provides the most comprehensive understanding of the stereochemical and conformational properties of substituted cyclobutanes. nih.gov
Table 3: Methods for Stereochemical and Conformational Analysis
| Method | Type | Information Provided |
|---|---|---|
| NMR Spectroscopy | Experimental | Conformation in solution, relative stereochemistry (cis/trans), dihedral angles. |
| X-ray Crystallography | Experimental | Precise 3D structure in the solid state, bond lengths, bond angles, absolute configuration. |
| Computational Chemistry (DFT, etc.) | Theoretical | Relative energies of conformers, potential energy surfaces, puckering angles, barriers to inversion. |
Computational Chemistry in the Study of 3 Hydroxycyclobutane 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For 3-hydroxycyclobutane-1-carboxylic acid, DFT calculations provide a detailed picture of how electrons are distributed across the molecule's framework.
DFT calculations can map the electron density surface, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's polarity and its sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT is used to calculate the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is a key determinant of the molecule's reactivity, indicating where the molecule is most likely to donate or accept electrons. While specific peer-reviewed studies detailing the complete orbital energy landscape for this particular molecule are not widely available, the application of DFT remains a standard and reliable method for such electronic structure analysis. scirp.org
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry offers robust methods for predicting the chemical reactivity of 3-hydroxycyclobutane-1-carboxylic acid and elucidating potential reaction pathways. By analyzing the electronic properties derived from methods like DFT, scientists can forecast how the molecule will behave in a chemical reaction.
Key reactivity descriptors are calculated from the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. peerj.com Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, identifying positive (electron-poor) and negative (electron-rich) regions that are prime targets for interaction with other reagents. nih.gov
Beyond static reactivity, computational methods can model the entire course of a chemical reaction. By calculating the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. This involves locating transition state structures and calculating their associated activation energies. researchgate.net This information is invaluable for predicting reaction kinetics and understanding complex mechanisms, such as esterification, oxidation of the hydroxyl group, or reactions involving the cyclobutane (B1203170) ring, without the need for initial laboratory experiments.
Below is a table of key computational reactivity descriptors and their significance.
| Descriptor | Significance |
| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests greater electron-donating ability (nucleophilicity). |
| LUMO Energy | Indicates the energy of the lowest available orbital for an incoming electron; lower energy suggests greater electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; calculated by finding the energy of the transition state relative to the reactants. Lower values indicate a faster reaction. |
Molecular Modeling of Chemical Interactions
Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study the dynamic behavior and intermolecular interactions of 3-hydroxycyclobutane-1-carboxylic acid. frontiersin.org These simulations model the movement of atoms over time, providing a detailed view of how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. dovepress.com
MD simulations can reveal how 3-hydroxycyclobutane-1-carboxylic acid is solvated by water or other solvents, showing the formation and dynamics of hydrogen bonds between the molecule's carboxylic acid and hydroxyl groups and the surrounding solvent. mdpi.com It is also a valuable tool for studying self-assembly, such as the formation of hydrogen-bonded dimers, a common characteristic of carboxylic acids. researchgate.net
In the context of pharmaceutical research, molecular docking—a related modeling technique—can predict how 3-hydroxycyclobutane-1-carboxylic acid might bind to the active site of a protein or other biological target. nih.gov These models calculate the preferred orientation and binding affinity of the molecule within the target's binding pocket, identifying key non-covalent interactions like hydrogen bonds, and van der Waals forces that stabilize the complex. mdpi.comnih.gov This predictive capability is crucial for rational drug design and understanding potential biological activity.
Prediction of Molecular Descriptors and Spectroscopic Parameters
Computational methods are widely used to predict a variety of molecular descriptors and to simulate spectroscopic data, which can be used to verify experimental findings or predict the spectral characteristics of novel compounds.
Molecular descriptors are numerical values that encode information about the chemical structure and physical properties of a molecule. Databases like PubChem provide computationally generated descriptors for 3-hydroxycyclobutane-1-carboxylic acid, which are useful for quantitative structure-activity relationship (QSAR) studies and for predicting properties like solubility and bioavailability. nih.gov
Furthermore, quantum chemical calculations can accurately predict various types of spectra:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds (e.g., O-H, C=O, C-O). This theoretical spectrum is invaluable for interpreting experimental IR data and assigning specific peaks to molecular vibrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). semanticscholar.org These predicted NMR spectra help in the structural elucidation of the molecule and the assignment of experimental chemical shifts. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net This allows for the prediction of the molecule's λ-max values.
These computational predictions provide a powerful complement to experimental spectroscopy, aiding in the confirmation of molecular structure and the analysis of complex spectral data. youtube.com
Below is a table of computationally predicted molecular descriptors for 3-hydroxycyclobutane-1-carboxylic acid. nih.gov
| Molecular Descriptor | Predicted Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| XLogP3-AA (Lipophilicity) | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 116.047344113 Da |
| Topological Polar Surface Area | 57.5 Ų |
Advanced Spectroscopic Characterization Techniques for 3 Hydroxycyclobutane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-hydroxycyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment. The proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The remaining protons on the cyclobutane (B1203170) ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.
In ¹³C NMR spectroscopy, the carbon atom of the carboxyl group is highly deshielded and typically resonates in the 170-185 ppm region. The carbon atom attached to the hydroxyl group would also be found at a downfield position compared to the other ring carbons. The chemical shifts of the cyclobutane ring carbons provide information about the substitution pattern and stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Hydroxycyclobutane-1-carboxylic Acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| CH-OH | ~4.0 | Multiplet |
| CH-COOH | ~3.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxycyclobutane-1-carboxylic Acid
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 170 - 185 |
| CH-OH | 65 - 75 |
| CH-COOH | 40 - 50 |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 3-hydroxycyclobutane-1-carboxylic acid, with a molecular weight of approximately 116.11 g/mol , the mass spectrum would provide the molecular ion peak (M⁺) corresponding to this mass. nih.gov
Electron ionization (EI) is a common method that can lead to predictable fragmentation of the molecular ion. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH, mass 17) and the loss of the entire carboxyl group (•COOH, mass 45). libretexts.org The presence of a hydroxyl group can also lead to the loss of a water molecule (H₂O, mass 18). The fragmentation of the cyclobutane ring itself can also occur, leading to smaller charged fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule.
Table 3: Plausible Mass Spectrometry Fragments for 3-Hydroxycyclobutane-1-carboxylic Acid
| m/z Value | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 116 | [M]⁺ | - |
| 99 | [M - OH]⁺ | •OH |
| 98 | [M - H₂O]⁺ | H₂O |
Vibrational Spectroscopy (FTIR, VCD) for Molecular Structure and Conformation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and vibrational circular dichroism (VCD), provides detailed information about the functional groups and the three-dimensional arrangement of atoms in a molecule.
FTIR Spectroscopy probes the vibrational modes of molecules. For 3-hydroxycyclobutane-1-carboxylic acid, the FTIR spectrum would be characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. pressbooks.puborgchemboulder.com The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. pressbooks.pub The O-H stretching of the alcohol group would be observed in the 3200-3600 cm⁻¹ range, which may overlap with the broad carboxylic acid O-H band. The C-O stretching vibrations for the carboxylic acid and the alcohol would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.com
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov Since 3-hydroxycyclobutane-1-carboxylic acid can exist as chiral isomers (enantiomers and diastereomers), VCD can be a powerful tool for determining their absolute configuration in solution. gaussian.com The VCD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra for opposite enantiomers. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, the absolute stereochemistry of the molecule can be unambiguously assigned. nih.gov This technique is particularly valuable for studying the conformation and intermolecular interactions of chiral molecules in solution. nih.gov
Table 4: Characteristic FTIR Absorption Bands for 3-Hydroxycyclobutane-1-carboxylic Acid
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O Stretch | 1000 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained from this analysis includes the crystal system, space group, and unit cell dimensions, which describe the symmetry and repeating unit of the crystal lattice. This technique provides an unambiguous determination of the molecular structure.
Table 5: Illustrative Crystallographic Data Format
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry of the crystal structure. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123, b = 5.432, c = 12.345 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 109.87, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 634.5 |
Applications in Chemical Research and Material Science
Role as Building Blocks in Complex Organic Synthesis
The cyclobutane (B1203170) motif, characterized by its significant ring strain, serves as a valuable and reactive building block in the field of organic synthesis. This inherent strain can be strategically harnessed as a driving force for a variety of chemical transformations, enabling the construction of intricate and complex molecular architectures. Derivatives of 3-hydroxycyclobutane-1-carboxylic acid are particularly useful as synthons for introducing the cyclobutane core into larger, more complex molecules.
The presence of both hydroxyl and carboxyl functional groups provides convenient points for chemical modification. These groups can readily undergo a range of reactions, including esterification, amidation, and oxidation or reduction. This versatility allows for the elaboration of the cyclobutane scaffold into a wide array of target structures. For instance, the bifunctional nature of these molecules facilitates their use in the synthesis of bicyclic compounds and other complex frameworks. Furthermore, the rigid and well-defined geometry of the cyclobutane ring can be exploited to exert stereochemical control over subsequent reactions, rendering it a valuable tool in the field of asymmetric synthesis.
Synthesis of Conformationally Constrained Amino Acids and Peptidomimetics
In the realms of medicinal chemistry and drug discovery, amino acids containing a cyclobutane ring are of considerable interest. The incorporation of the rigid cyclobutane structure into either the backbone or a side chain of an amino acid imposes significant restrictions on its conformational freedom. This constraint can lead to the formation of peptides and proteins with more defined and predictable three-dimensional structures, which in turn can enhance their biological activity and selectivity.
Derivatives of 3-hydroxycyclobutane-1-carboxylic acid are key starting materials in the synthesis of these valuable conformationally constrained amino acids. nih.gov Through established synthetic routes, the carboxylic acid group can be converted into an amino group, while the hydroxyl group can be further functionalized to mimic the diverse side chains found in natural amino acids. These modified amino acids can then be incorporated into peptide chains to create peptidomimetics. These engineered molecules often exhibit improved properties compared to their natural counterparts, such as increased resistance to enzymatic degradation and enhanced binding affinity for their biological targets. Notably, cyclobutane-based conformationally constrained amino acids have been successfully utilized in solid-state NMR spectroscopy studies to elucidate the structure, alignment, and dynamics of membrane-bound peptides under near-native conditions. nih.gov
| Type of Amino Acid | Starting Material Example | Key Transformation | Primary Application |
|---|---|---|---|
| Cyclobutane β-amino acids | Cyclobutene-1-carboxylic acid derivatives | Michael addition of nitrogen nucleophiles | Peptidomimetics, Foldamers chemistryviews.org |
| Conformationally constrained δ-amino acid | cis-3-(aminomethyl)cyclobutane carboxylic acid | Base-induced intramolecular nucleophilic substitution | Peptidomimetics, Drug Design nih.gov |
Incorporation into Polymeric and Advanced Material Systems
A prominent method for creating polymers containing cyclobutane rings is through the [2+2] photopolymerization of diolefinic monomers. acs.orgacs.orgresearchgate.net This technique allows for the synthesis of linear cyclobutane-containing polymers, often with high molecular weights and good solubility in common organic solvents. acs.orgacs.org The resulting polymers, which feature repeating cyclobutane units, can display intriguing properties that are of interest for various applications in material science. For example, the semi-rigid nature of the cyclobutane ring can impart a significant degree of stiffness to the polymer chain, leading to the development of materials with enhanced thermal and mechanical stability.
| Polymerization Method | Monomer Type Example | Resulting Polymer | Key Properties |
|---|---|---|---|
| [2+2] Photopolymerization | p-phenylenediacrylate (PDA) derivatives | Linear cyclobutane-containing polymers | High molecular weight, good solubility, potential for post-polymerization modification acs.org |
| Condensation Polymerization | Cyclobutane dicarboxylic acids/amines | Polyesters, Polyamides | Enhanced thermal stability |
Utility as Probes in Chemical Biology to Elucidate Enzyme Mechanisms
While specific examples directly involving Sodium;3-hydroxycyclobutane-1-carboxylate as enzymatic probes are not extensively documented, the broader class of cyclobutane-containing molecules holds significant potential for applications in chemical biology. The inherent strain of the cyclobutane ring can be leveraged in the design of mechanism-based inhibitors and activity-based probes for a variety of enzymes.
For instance, a molecule featuring a cyclobutane ring could be rationally designed to fit within the active site of a target enzyme. A subsequent enzyme-catalyzed reaction could then trigger the opening of this strained ring system, leading to the formation of a stable covalent bond with the enzyme and resulting in its irreversible inhibition. Such probes are invaluable tools for the identification and characterization of enzyme function, as well as for high-throughput screening to identify potential drug candidates. The development of innovative approaches, such as latent ubiquitin-based probes that target deubiquitinating enzymes (DUBs) through a photoinitiated radical mechanism, underscores the creative strategies being explored in this field.
Supramolecular Chemistry and Control of Solid-State Reactivity
The stereoselective synthesis of specific cyclobutane isomers can present a formidable synthetic challenge. Supramolecular chemistry offers an elegant and powerful solution to this problem through the concept of template-directed synthesis. In this approach, a "template" molecule is employed to pre-organize the reactant molecules into a specific spatial arrangement, thereby dictating the stereochemical outcome of a subsequent chemical reaction.
For the synthesis of cyclobutane systems, template-directed [2+2] photocycloaddition reactions have proven to be particularly effective. acs.orgresearchgate.net In this method, olefinic precursor molecules are co-crystallized with a suitable template molecule. This template serves to hold the reactants in the correct proximity and orientation for the desired photocycloaddition to occur upon irradiation with ultraviolet (UV) light. This powerful technique has been successfully applied to the synthesis of a diverse range of substituted cyclobutanes with a high degree of stereoselectivity. digitellinc.com
The crystalline state provides a highly ordered and predictable environment for conducting chemical reactions. Intermolecular [2+2] photocycloaddition reactions carried out in the solid state represent a green and highly efficient method for the synthesis of cyclobutane derivatives. nih.gov According to Schmidt's topochemical postulate, for a [2+2] photocycloaddition to occur in the crystalline state, the double bonds of adjacent molecules must be aligned in a parallel fashion and be separated by a distance of typically less than 4.2 Å.
Through careful crystal engineering, it is possible to control the packing of olefinic precursors in the solid state. This control over the molecular arrangement allows for precise dictation of the regioselectivity and stereoselectivity of the ensuing photocycloaddition reaction. This approach has been widely utilized to synthesize a broad spectrum of cyclobutane-containing compounds, including those that are challenging to obtain using traditional solution-phase chemistry. Furthermore, solid-state reactions can also be employed to generate polymers that contain cyclobutane rings integrated into their backbones. rsc.orgresearchgate.net
Retrosynthetic Analysis and Synthetic Strategy Design
Foundational Principles of Retrosynthetic Analysis for Cyclobutane (B1203170) Carboxylic Acids
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For cyclobutane carboxylic acids, this process is guided by several key principles that address the challenges of ring strain and stereocontrol.
The primary challenge in synthesizing cyclobutane derivatives is the significant ring strain, which includes both angle strain from bond angles deviating from the ideal 109.5° and torsional strain from eclipsing C-H bonds. libretexts.org This strain makes the ring formation entropically and enthalpically disfavored compared to larger rings. nih.govbaranlab.org Therefore, retrosynthetic strategies must employ reactions that can effectively overcome this energy barrier.
A common retrosynthetic approach for the target molecule, 3-hydroxycyclobutane-1-carboxylic acid, involves disconnecting the molecule to reveal more manageable precursors. Key disconnections often target the C-C bonds of the cyclobutane ring itself, leading to acyclic precursors for ring-closing reactions or olefinic components for cycloaddition reactions. nih.govacs.org Another strategic disconnection involves the functional groups, where the hydroxyl and carboxyl moieties are traced back to precursor functionalities that might facilitate the core ring formation. For instance, the target acid can be viewed as an oxidation product of a corresponding alcohol or a reduction product of a ketone, such as 3-oxocyclobutanecarboxylic acid. google.comchemicalbook.com
Strategic Functional Group Interconversions (FGI) in Retrosynthetic Planning
Functional Group Interconversion (FGI) is a cornerstone of retrosynthetic analysis, allowing for the transformation of one functional group into another to simplify a synthetic problem or to enable a specific bond-forming reaction. In the context of 3-hydroxycyclobutane-1-carboxylic acid, FGI can be applied to both the hydroxyl and carboxylic acid groups to reveal alternative synthetic pathways.
The carboxylic acid can be retrosynthetically derived from the hydrolysis of an ester, a nitrile, or the oxidation of a primary alcohol. orgsyn.org Similarly, the hydroxyl group can be seen as the result of reducing a ketone. This leads to a key precursor, 3-oxocyclobutanecarboxylic acid, a compound for which synthetic methods have been reported. google.comchemicalbook.com This ketone functionality can, in turn, facilitate certain ring-forming reactions that might not be accessible with the hydroxyl group present.
Conversely, the hydroxyl group could be used as a directing group in C-H functionalization strategies to install other substituents on the ring. nih.gov The interplay between the positions of the hydroxyl and carboxyl groups (cis or trans) is a critical stereochemical consideration that must be addressed in the forward synthesis, often by employing stereoselective reduction or addition reactions.
| Target Functional Group | Retrosynthetic Precursor Group | Forward Reaction | Strategic Advantage |
| Carboxylic Acid (-COOH) | Ester (-COOR) | Hydrolysis | Esters are common protecting groups and can be more compatible with certain reagents. |
| Carboxylic Acid (-COOH) | Nitrile (-CN) | Hydrolysis | Nitriles can be introduced via nucleophilic substitution. |
| Hydroxyl (-OH) | Ketone (=O) | Reduction (e.g., with NaBH₄) | Allows for stereoselective synthesis of the alcohol; ketones can be precursors in cycloadditions. acs.org |
| Hydroxyl (-OH) | Alkene (-C=C-) | Hydroboration-Oxidation | Provides regiochemical and stereochemical control over alcohol placement. |
Disconnection Strategies for Carbon-Carbon Bond Formation
The formation of the strained four-membered ring is the most critical step in the synthesis of cyclobutane derivatives. Several disconnection strategies for the carbon-carbon bonds of the cyclobutane ring are employed.
[2+2] Cycloaddition: This is the most direct and widely used method for constructing cyclobutane rings. nih.govbaranlab.org The retrosynthetic disconnection involves breaking two parallel C-C bonds, leading to two alkene components. For an unsymmetrical target like 3-hydroxycyclobutane-1-carboxylic acid, this would involve a heterodimerization, which can be challenging in terms of regioselectivity and stereoselectivity. nih.gov Photochemical [2+2] cycloadditions, often sensitized by compounds like acetone or benzophenone, are common. baranlab.orgorganic-chemistry.org Modern methods utilize visible-light photocatalysis, which offers a greener alternative. organic-chemistry.org
Intramolecular Cyclization: An alternative disconnection breaks one C-C bond of the ring, leading to a 1,4-difunctionalized acyclic precursor. The forward reaction is a ring-closing step, such as an intramolecular nucleophilic substitution. For example, a scalable synthesis of a cyclobutane hydroxy acid was achieved via a double-alkylation reaction where the dianion of 4-methoxyphenylacetic acid was treated with epichlorohydrin. acs.org
C–H Functionalization: A more modern and increasingly powerful strategy involves disconnecting a C-H bond and a C-C bond. acs.org This approach uses a directing group, often derived from the carboxylic acid, to guide a transition-metal catalyst to activate a specific C-H bond and form a new C-C bond with a coupling partner. acs.orgnih.gov This method offers a highly efficient and step-economical way to build substituted cyclobutanes. acs.orgbaranlab.org
| Strategy | Retrosynthetic Disconnection | Key Precursors | Forward Reaction Examples |
| [2+2] Cycloaddition | Two parallel C-C bonds | Two alkene molecules | Photochemical or transition-metal-catalyzed cycloaddition. acs.org |
| Intramolecular Cyclization | One C-C bond | 1,4-disubstituted butane derivative | Nucleophilic substitution (e.g., malonic ester synthesis variant). orgsyn.org |
| C-H Functionalization | One C-C and one C-H bond | A cyclobutane core and a coupling partner | Palladium-catalyzed arylation or olefination. acs.orgbaranlab.org |
Application of Green Chemistry Principles in Synthetic Route Development
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of cyclobutane derivatives can benefit significantly from these principles.
One key area is the use of catalysis over stoichiometric reagents. For instance, visible-light-mediated photocatalysis for [2+2] cycloadditions is a greener alternative to traditional UV light, as it is more energy-efficient and can reduce side reactions. organic-chemistry.orgrsc.orgchinesechemsoc.org Similarly, transition-metal-catalyzed C-H functionalization reactions are highly efficient and can proceed under milder conditions than many classical methods. acs.org
The choice of solvents is another critical aspect. Developing reactions that can be performed in greener solvents like water or ethanol, or under solvent-free conditions, significantly reduces environmental impact. google.com Furthermore, designing syntheses from renewable feedstocks is a primary goal of green chemistry. Cyclobutane dicarboxylic acids, for example, have been synthesized from bio-based starting materials like ferulic acid, which can be derived from lignin. und.edu
Atom Economy and Step Economy (PASE) Considerations in Synthesis Planning
Process Atom and Step Economy (PASE) are crucial metrics for evaluating the efficiency and sustainability of a synthetic route.
Atom Economy: This concept, developed by Barry Trost, measures how many atoms of the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are inherently more efficient and produce less waste. Cycloaddition reactions, such as the [2+2] cycloaddition, are excellent examples of atom-economic reactions, as all atoms of the two reacting alkenes are combined to form the product. chinesechemsoc.orgrsc.org In contrast, reactions that use protecting groups or generate stoichiometric byproducts (e.g., Wittig reaction) have lower atom economy.
By carefully selecting reactions that are both atom- and step-economical, chemists can design more elegant, efficient, and sustainable syntheses for complex targets like Sodium;3-hydroxycyclobutane-1-carboxylate.
Future Research Directions and Unaddressed Challenges
Exploration of Undiscovered Reactivity Modes and Transformations
The unique electronic and steric properties conferred by the strained cyclobutane (B1203170) ring can be harnessed for novel chemical transformations. While the reactivity of simple cyclobutanes is increasingly understood, the interplay between the ring and its functional groups—specifically the hydroxyl and carboxylate moieties in the target compound—opens up new avenues for exploration.
Strain-Release Driven Reactions: The inherent 26.3 kcal/mol of ring strain in cyclobutane can be a powerful driving force for reactions. nih.gov Investigating novel ring-opening or ring-expansion reactions, triggered by the specific functionalities of Sodium 3-hydroxycyclobutane-1-carboxylate, could lead to complex molecular architectures that are otherwise difficult to access. researchgate.net For instance, the hydroxyl group could direct regioselective ring-opening under specific catalytic conditions.
Radical Cascade Reactions: Recent breakthroughs have shown that simple cyclobutanes can undergo copper-catalyzed radical cascade reactions to form highly functionalized cyclobutenes, involving the cleavage of multiple C-H bonds. rsc.orgrsc.org Exploring the participation of the hydroxyl and carboxylate groups in directing or participating in such radical cascades could unlock unprecedented transformations and provide rapid access to complex derivatives.
Functional Group Interplay: The proximity of the hydroxyl and carboxylate groups in both cis and trans isomers allows for unique intramolecular reactions. Future studies could focus on lactonization, fragmentation, or rearrangement pathways that are unique to this substitution pattern, potentially leading to novel heterocyclic systems.
Integration of Advanced Computational Methods for Reaction Prediction and Design
The synergy between computational chemistry and experimental synthesis is poised to accelerate discovery. For a target like Sodium 3-hydroxycyclobutane-1-carboxylate, computational methods can provide invaluable foresight.
Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations have already proven useful in understanding the stereochemical outcomes of cycloadditions and C-H functionalization reactions involving cyclobutanes. acs.orgdoi.org Future efforts should apply DFT to model transition states for novel stereoselective syntheses of 3-hydroxycyclobutane-1-carboxylate, thereby guiding the rational design of more efficient and selective catalysts.
Machine Learning for Reaction Outcome Prediction: A significant challenge in synthetic chemistry is the prediction of reaction outcomes for novel substrates. nih.gov Machine learning models, trained on vast datasets of known reactions, are emerging as powerful tools to predict the major products, and even suggest optimal reaction conditions. researchgate.netnih.gov Applying these models to the synthesis of the target compound could drastically reduce the amount of empirical optimization required. Such models can be trained to recognize patterns that favor specific stereoisomers, accelerating the discovery of new synthetic routes. rsc.orgyoutube.com
Table 2: Role of Computational Methods in Advancing Synthesis
| Computational Tool | Application | Potential Impact on Target Compound |
| Density Functional Theory (DFT) | Transition state modeling; reaction mechanism analysis. acs.org | Rational design of chiral catalysts for stereoselective synthesis; prediction of novel reactivity pathways. |
| Machine Learning (Neural Networks) | Prediction of reaction products and optimal conditions. nih.govyoutube.com | Accelerated discovery of efficient synthetic routes; reduced reliance on trial-and-error experimentation. |
| High-Throughput Screening | Virtual screening of catalysts and reaction conditions. | Rapid identification of promising parameters for novel transformations. |
Expansion of Applications in Emerging Areas of Advanced Materials and Chemical Biology
The rigid, three-dimensional structure of the cyclobutane core makes it an attractive building block for applications beyond traditional medicinal chemistry.
Advanced Polymers: Cyclobutane derivatives are being explored for the production of novel polymers. lifechemicals.com The difunctional nature of 3-hydroxycyclobutane-1-carboxylic acid makes it an ideal monomer for creating polyesters with unique thermal and mechanical properties. nih.govgoogle.com Future research could focus on synthesizing and characterizing polymers derived from this monomer, potentially leading to new biodegradable plastics or stress-responsive materials.
Chemical Biology and Bioorthogonal Probes: The small, rigid scaffold of cyclobutane is valuable in the design of molecules that interact with biological systems. researchgate.netresearchgate.net A key area of future research is the development of cyclobutene (B1205218) derivatives for bioorthogonal chemistry. rsc.org These strained alkenes can react rapidly and selectively with tetrazine probes in living systems. nih.govwikipedia.org Sodium 3-hydroxycyclobutane-1-carboxylate could serve as a precursor to novel cyclobutene probes, enabling the labeling and tracking of biomolecules in real-time without interfering with native cellular processes. uci.edunih.gov
Pursuit of Sustainable and Environmentally Benign Synthetic Processes
Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste, energy consumption, and the use of hazardous reagents.
Photocatalysis with Visible Light: The use of visible light as a renewable energy source for chemical reactions is a rapidly growing field. organic-chemistry.org Sunlight-driven, catalyst-free [2+2] cycloadditions have been reported for certain substrates, offering a highly sustainable route to the cyclobutane core. researchgate.net Further research into developing visible-light-mediated syntheses of 3-hydroxycyclobutane-1-carboxylate, potentially using organic photosensitizers, would represent a significant step towards environmentally benign manufacturing.
Atom Economy and Catalytic Cycles: Methodologies such as C-H functionalization are inherently more sustainable than classical multi-step syntheses that require pre-functionalized starting materials and generate stoichiometric waste. acs.org Future research should prioritize the development of catalytic cycles that construct the target molecule with maximum atom economy, minimizing the number of synthetic steps and the generation of byproducts.
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research into pathways that could produce cyclobutane precursors from biomass-derived starting materials would be a significant contribution to the field's sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 3-hydroxycyclobutane-1-carboxylate, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of tert-butyl 3-hydroxycyclobutane-1-carboxylate using sodium hydroxide in aqueous methanol. Key parameters include reaction temperature (60–80°C), stoichiometric excess of NaOH (1.5–2.0 eq), and purification via recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirming purity by HPLC (C18 column, 0.1% formic acid in H₂O/MeCN gradient) ensures reproducibility. Yield optimization requires strict control of pH during neutralization to prevent lactonization .
Q. How can the solubility and stability of Sodium 3-hydroxycyclobutane-1-carboxylate be characterized under varying pH conditions?
- Methodological Answer : Solubility is pH-dependent due to ionization of the carboxylate and hydroxyl groups. Conduct equilibrium solubility studies by preparing buffered solutions (pH 2–12) and measuring saturation concentrations via UV-Vis spectroscopy (λ = 210 nm). Stability assays (e.g., 4°C, 25°C, 40°C) with periodic sampling over 30 days, analyzed by LC-MS, identify degradation pathways (e.g., oxidation or cyclization). Sodium salts typically exhibit higher aqueous solubility at neutral to alkaline pH, analogous to sodium 3-hydroxybutanoate .
Q. What analytical techniques are most effective for structural confirmation of Sodium 3-hydroxycyclobutane-1-carboxylate?
- Methodological Answer : Use a combination of:
- NMR : H NMR (D₂O, 400 MHz) to confirm cyclobutane ring protons (δ 2.5–3.0 ppm, multiplet) and hydroxyl group (δ 4.1–4.3 ppm).
- FT-IR : Peaks at 1600–1650 cm⁻¹ (carboxylate C=O stretch) and 3400 cm⁻¹ (O-H stretch).
- X-ray crystallography : For absolute stereochemical assignment, grow single crystals via slow evaporation from methanol/water and solve the structure using Mo-Kα radiation .
Advanced Research Questions
Q. How do stereochemical variations in 3-hydroxycyclobutane-1-carboxylate derivatives affect their biochemical interactions?
- Methodological Answer : Synthesize enantiopure isomers via chiral resolution (e.g., using (+)- or (-)-menthol esters) and evaluate binding affinity to target enzymes (e.g., cyclopropane synthases) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (AutoDock Vina) with protein structures (PDB) identifies stereospecific binding pockets. For example, the (R)-isomer may show 10-fold higher inhibition than (S)-isomer due to hydrogen-bonding alignment with catalytic residues .
Q. What mechanistic insights explain contradictions in reported catalytic cyclobutane ring-opening reactions involving this compound?
- Methodological Answer : Conflicting data (e.g., acid vs. base-catalyzed ring opening) arise from solvent polarity and counterion effects. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states under varying conditions. Validate experimentally via C kinetic isotope effect (KIE) studies and in situ IR monitoring. For instance, Na⁺ coordination stabilizes the carboxylate, favoring base-catalyzed β-elimination over acid-catalyzed pathways .
Q. How can computational models predict the reactivity of Sodium 3-hydroxycyclobutane-1-carboxylate in non-aqueous solvents?
- Methodological Answer : Employ molecular dynamics (MD) simulations (GROMACS) with force fields (OPLS-AA) to analyze solvation shells in DMSO or THF. Pair with COSMO-RS theory to predict solubility parameters. Experimental validation via cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) assesses redox stability. Results correlate with computed HOMO-LUMO gaps, showing higher reactivity in aprotic solvents due to reduced ion pairing .
Data Analysis & Experimental Design
Q. What statistical methods resolve discrepancies in biological activity data across studies?
- Methodological Answer : Apply meta-analysis using random-effects models (RevMan 5.4) to account for inter-study variability. Stratify data by cell line (e.g., HEK293 vs. HeLa) and assay type (e.g., MTT vs. ATP luminescence). Sensitivity analysis identifies outliers; for example, discrepancies in IC₅₀ values (>20% variation) may stem from differences in compound purity (validate via qNMR) .
Q. How to design controlled experiments to isolate the effects of Sodium 3-hydroxycyclobutane-1-carboxylate in complex matrices?
- Methodological Answer : Use a fractional factorial design (JMP Pro) to test variables (concentration, pH, co-solvents). Include negative controls (e.g., sodium acetate) and spike-and-recovery experiments in serum or lysate. Quantify matrix effects via LC-MS/MS with isotopically labeled internal standards (e.g., C₃-3-hydroxycyclobutane-1-carboxylate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
